molecular formula C8H6Cl2O4S B1418540 Methyl 2-chloro-5-(chlorosulfonyl)benzoate CAS No. 924859-46-1

Methyl 2-chloro-5-(chlorosulfonyl)benzoate

Cat. No.: B1418540
CAS No.: 924859-46-1
M. Wt: 269.1 g/mol
InChI Key: OCXSMSBPMSQANO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(chlorosulfonyl)benzoate is a chemical compound belonging to the group of benzoic acids and derivatives. It is characterized by the presence of both chloro and chlorosulfonyl functional groups attached to the benzoate moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of methyl benzoate followed by sulfonylation . The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride and sulfonylating agents like chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of methyl 2-chloro-5-(chlorosulfonyl)benzoate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(chlorosulfonyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids and other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, sulfonic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-5-(chlorosulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The chloro and chlorosulfonyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to the inhibition of enzymes or alteration of protein functions, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-chlorobenzoate: Similar structure but with a bromo group instead of a chlorosulfonyl group.

    Methyl 2-(chlorosulfonyl)benzoate: Lacks the additional chloro group present in methyl 2-chloro-5-(chlorosulfonyl)benzoate.

Uniqueness

This compound is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies where these functional groups are required .

Properties

IUPAC Name

methyl 2-chloro-5-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXSMSBPMSQANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924859-46-1
Record name methyl 2-chloro-5-(chlorosulfonyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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